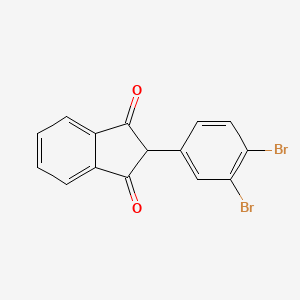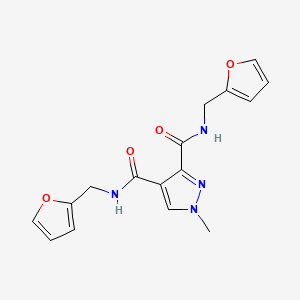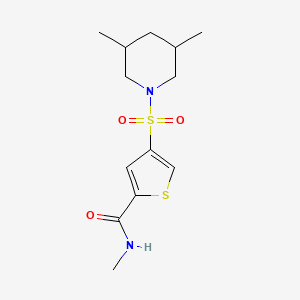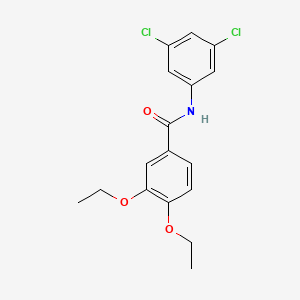![molecular formula C19H27N3O3 B6098316 N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6098316.png)
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[45]decane-2-carboxamide is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide typically involves multiple steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor such as an N-benzyl-acrylamide. This step often employs electrophilic reagents and specific catalysts to facilitate the cyclization process .
-
Introduction of Functional Groups: : The methoxyethyl group is introduced via nucleophilic substitution reactions, where a suitable nucleophile reacts with an intermediate compound. This step requires precise control of reaction conditions to ensure high yield and purity .
-
Final Assembly: : The final step involves the coupling of the spirocyclic intermediate with a carboxamide group. This can be achieved through amide bond formation reactions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
-
Organic Synthesis: : It serves as a building block for synthesizing more complex molecules, facilitating the development of new materials and chemicals.
-
Materials Science: : The compound’s properties can be exploited in the design of novel materials with specific mechanical, thermal, or electronic characteristics.
Wirkmechanismus
The mechanism by which N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-13-12-21-10-5-8-19(17(21)23)9-11-22(15-19)18(24)20-14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIHHFORFRUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL]ETHAN-1-ONE](/img/structure/B6098238.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6098245.png)
![N-cyclohexyl-3-({4-[(3-oxo-1-piperazinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6098257.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6098259.png)


![2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B6098283.png)


![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B6098298.png)
![4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE](/img/structure/B6098301.png)
![2-(1-(1-isopropyl-4-piperidinyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6098306.png)
![2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B6098321.png)
![1-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6098334.png)
